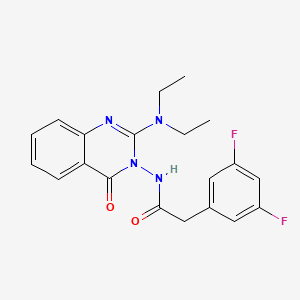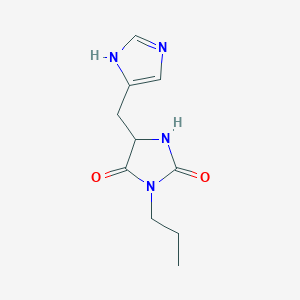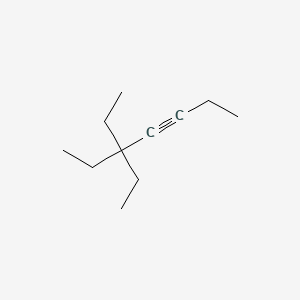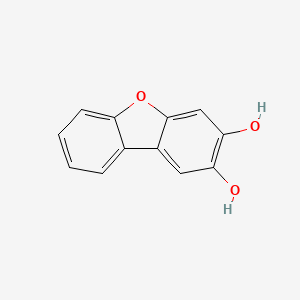
2,3-Dihydroxydibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxydibenzofuran is an organic compound belonging to the class of dibenzofurans It is characterized by the presence of two hydroxyl groups attached to the 2nd and 3rd positions of the dibenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxydibenzofuran typically involves the hydroxylation of dibenzofuran. One common method includes the use of microbial degradation pathways where specific bacteria, such as Ralstonia sp., are employed to hydroxylate dibenzofuran at the 2nd and 3rd positions . Another synthetic route involves chemical oxidation processes using reagents like potassium permanganate or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale microbial fermentation processes. These processes utilize genetically engineered bacteria capable of efficiently converting dibenzofuran to this compound. The optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxydibenzofuran undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to ring cleavage, producing compounds such as catechol.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially forming dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Catechol: Formed through oxidative ring cleavage.
Substituted Dibenzofurans: Formed through electrophilic substitution reactions.
Applications De Recherche Scientifique
2,3-Dihydroxydibenzofuran has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxydibenzofuran involves its interaction with specific enzymes and molecular targets. In microbial degradation, enzymes such as dioxygenases catalyze the hydroxylation of dibenzofuran, leading to the formation of this compound . This compound can further undergo enzymatic reactions, resulting in ring cleavage and the formation of smaller, less toxic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dihydroxydibenzofuran
- 3,7-Dihydroxydibenzofuran
- 2,8-Dihydroxydibenzofuran
Uniqueness
2,3-Dihydroxydibenzofuran is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. Compared to other dihydroxydibenzofurans, it exhibits different reactivity in oxidation and substitution reactions, making it valuable for specific applications in environmental and chemical research .
Propriétés
Formule moléculaire |
C12H8O3 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
dibenzofuran-2,3-diol |
InChI |
InChI=1S/C12H8O3/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6,13-14H |
Clé InChI |
CDADJDSAHPNANS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


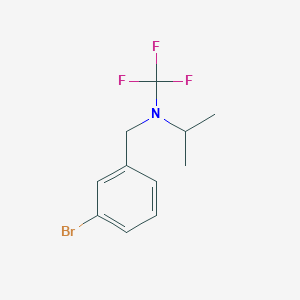
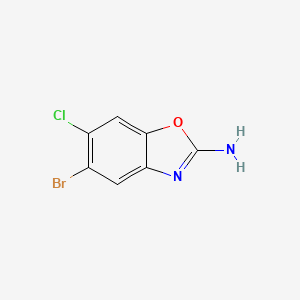
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
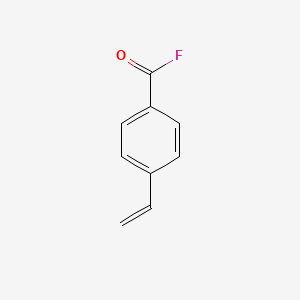
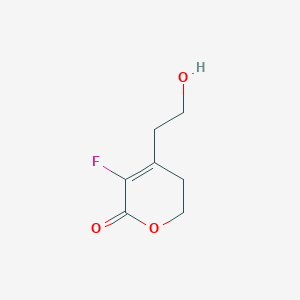
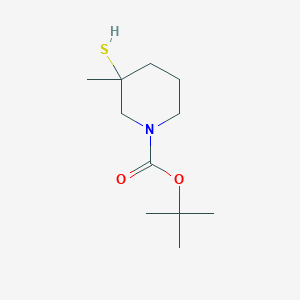
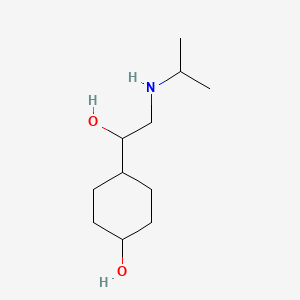
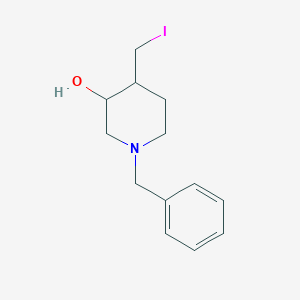
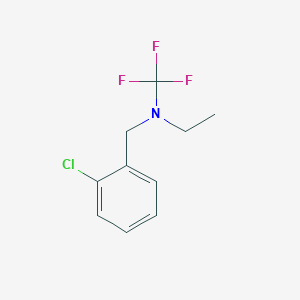
![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)

